molecular formula C23H20Cl3N5O4S B1228339 3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide

3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide

Cat. No.: B1228339
M. Wt: 568.9 g/mol
InChI Key: FBXIHZSULWMHJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ZK-810388 involves multiple steps, starting with the preparation of the thiophene core, followed by the introduction of various functional groups to enhance its activity and selectivity. The synthetic route typically includes:

Industrial production methods for ZK-810388 are optimized to ensure high yield and purity, often involving large-scale batch reactions and stringent purification processes.

Chemical Reactions Analysis

ZK-810388 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ZK-810388 has a wide range of scientific research applications, including:

Mechanism of Action

ZK-810388 exerts its effects by inhibiting factor Xa, an enzyme that plays a central role in the conversion of prothrombin to thrombin during the blood coagulation process. By binding to the active site of factor Xa, ZK-810388 prevents the formation of thrombin, thereby inhibiting the coagulation cascade and reducing the risk of clot formation .

Comparison with Similar Compounds

ZK-810388 is compared with other similar compounds such as ZK-814048 and ZK-813039. These compounds share a similar thiophene-anthranilamide structure but differ in their functional groups and pharmacokinetic profiles. ZK-810388 is unique in its high potency, selectivity, and favorable oral pharmacokinetics, making it a promising candidate for further development as an anticoagulant .

Similar Compounds

Properties

Molecular Formula

C23H20Cl3N5O4S

Molecular Weight

568.9 g/mol

IUPAC Name

3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[4,5-dihydro-1,3-oxazol-2-yl(methyl)amino]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H20Cl3N5O4S/c1-31(23-27-5-6-35-23)10-12-11-36-20(18(12)26)22(33)30-19-15(7-14(25)8-16(19)34-2)21(32)29-17-4-3-13(24)9-28-17/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,30,33)(H,28,29,32)

InChI Key

FBXIHZSULWMHJY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC(=C1Cl)C(=O)NC2=C(C=C(C=C2OC)Cl)C(=O)NC3=NC=C(C=C3)Cl)C4=NCCO4

Synonyms

3-chloro-N-(4-chloro-2-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-methoxyphenyl)-4-(((4,5-dihydro-2-oxazolyl)methylamino)methyl)-2-thiophenecarboxamide
ZK 810388
ZK-810388
ZK810388

Origin of Product

United States

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